molecular formula C18H24ClNO B14545780 N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride CAS No. 62232-77-3

N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride

Cat. No.: B14545780
CAS No.: 62232-77-3
M. Wt: 305.8 g/mol
InChI Key: LUXITGIDXSWRBN-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride is a chemical compound with the molecular formula C18H24ClNO It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride typically involves the reaction of 4-(2-phenylphenoxy)butan-1-amine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine N-oxide.

    Reduction: N-methyl-4-(2-phenylphenoxy)butan-1-amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-phenoxybutan-1-amine: Similar structure but lacks the phenyl group.

    N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine: Similar but without the hydrochloride salt form.

    N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine N-oxide: Oxidized form of the compound.

Uniqueness

N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride is unique due to its specific structural features, such as the presence of both phenyl and phenoxy groups, which contribute to its distinct chemical properties and potential applications. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various research and industrial applications.

Properties

CAS No.

62232-77-3

Molecular Formula

C18H24ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride

InChI

InChI=1S/C18H23NO.ClH/c1-19(2)14-8-9-15-20-18-13-7-6-12-17(18)16-10-4-3-5-11-16;/h3-7,10-13H,8-9,14-15H2,1-2H3;1H

InChI Key

LUXITGIDXSWRBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl

Origin of Product

United States

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